

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 12- methyltridecanoate

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Compound of Interest

Compound Name: Methyl 12-methyltridecanoate

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Introduction

Methyl 12-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) that is of interest in various fields, including microbiology, biofuel research, and clinical diagnostics. Its identification and quantification are crucial for understanding bacterial cell membrane composition, assessing biofuel quality, and potentially as a biomarker for certain diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the structural elucidation and quantification of FAMES. This application note provides a detailed overview of the electron ionization (EI) mass spectrometry fragmentation pattern of **Methyl 12-methyltridecanoate**, along with a comprehensive experimental protocol for its analysis.

Mass Spectrometry Fragmentation of Methyl 12-methyltridecanoate

Under electron ionization, **Methyl 12-methyltridecanoate** (C₁₅H₃₀O₂, molecular weight: 242.4 g/mol) undergoes characteristic fragmentation, yielding a series of diagnostic ions.^[1] The fragmentation pattern is influenced by the methyl branch at the iso-position (the second to last carbon from the methyl end).

The mass spectrum is characterized by a prominent base peak resulting from a McLafferty rearrangement and several other significant fragment ions. One of the key fragmentation pathways for iso-branched fatty acid methyl esters is the cleavage at the branch point.^[2] For **Methyl 12-methyltridecanoate**, this involves the loss of a propyl radical (C₃H₇), corresponding to the terminal isopropyl group, resulting in a fragment ion at m/z 199. However, the most abundant ions are typically smaller fragments resulting from rearrangements and further cleavages.

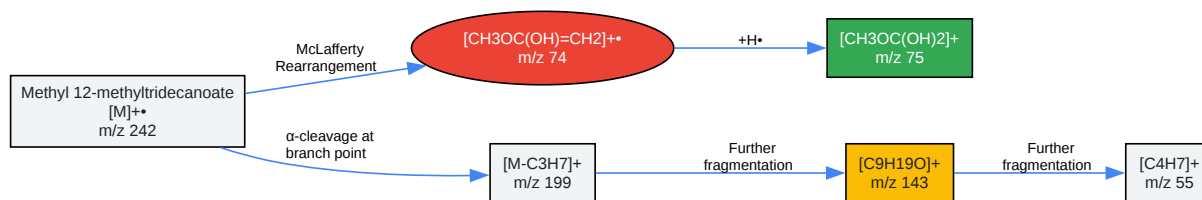
Quantitative Fragmentation Data

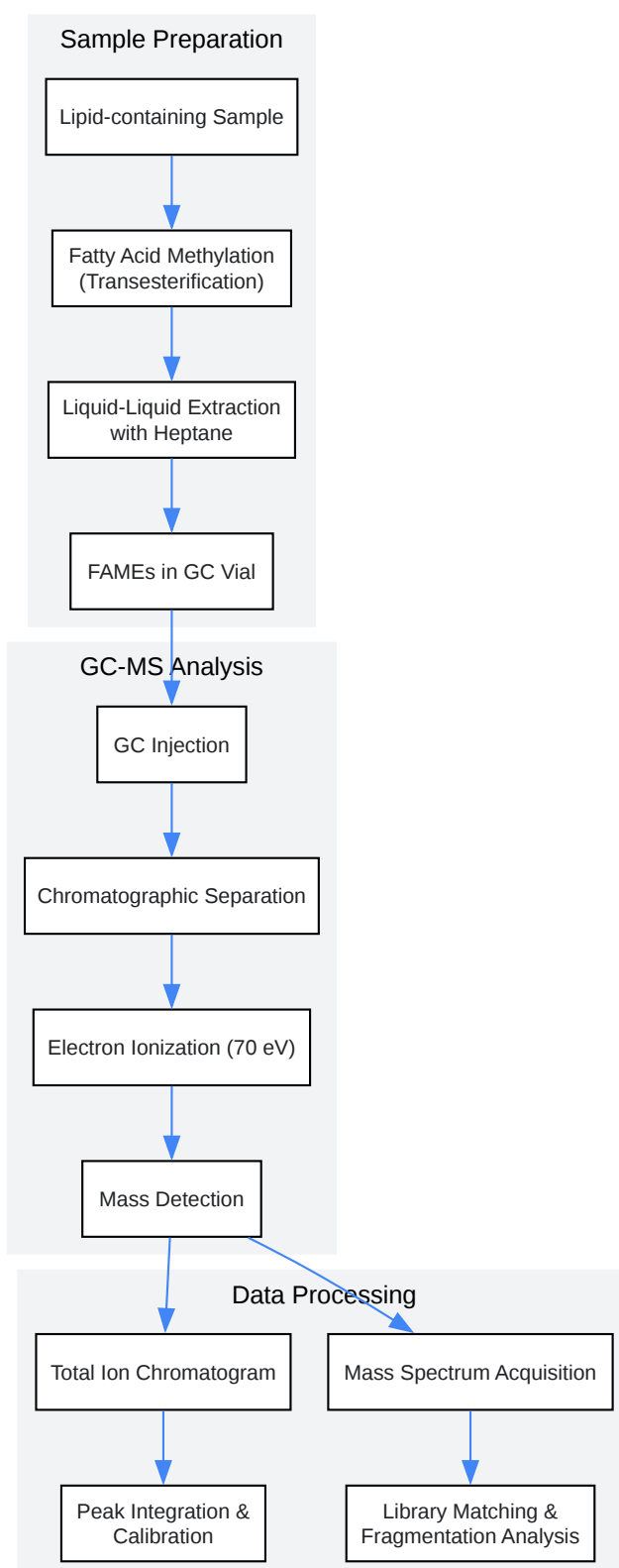
The relative abundance of the most significant fragment ions of **Methyl 12-methyltridecanoate**, as observed in a typical GC-MS analysis, is summarized in the table below.^[1]

m/z	Relative Abundance (%)	Proposed Fragment Structure
74	99.99	[CH ₃ OC(OH)=CH ₂] ⁺ • (McLafferty rearrangement product)
55	26.20	[C ₄ H ₇] ⁺
75	16.60	[CH ₃ OC(OH) ₂] ⁺
143	15.80	[C ₉ H ₁₉ O] ⁺
69	13.10	[C ₅ H ₉] ⁺

Fragmentation Pathway

The fragmentation of **Methyl 12-methyltridecanoate** in an EI source can be visualized as a series of competing and consecutive reactions. The initial molecular ion is unstable and readily fragments to produce more stable ions. The diagram below illustrates the primary fragmentation pathways.





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References

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- 2. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
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